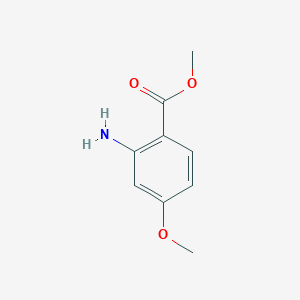

Methyl 2-amino-4-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKCJQBZVNIMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512971 | |

| Record name | Methyl 2-amino-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50413-30-4 | |

| Record name | Methyl 2-amino-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 4 Methoxybenzoate

Strategic Approaches to Direct Synthesis

The direct synthesis of Methyl 2-amino-4-methoxybenzoate has been approached through several strategic routes, primarily focusing on the modification of readily available precursors. A common and efficient method involves the simultaneous methylation and methylesterification of p-aminosalicylic acid. googleapis.com This one-step process offers a significant advantage in terms of process economy and yield.

Another strategy starts from 4-amino-2-methoxybenzoic acid, which can be esterified to the desired product. google.com This approach separates the methylation of the hydroxyl group and the esterification of the carboxylic acid into distinct synthetic operations. While potentially involving more steps, it allows for greater control over the reaction and purification of intermediates.

Furthermore, the synthesis can be achieved from precursors like 3-nitro-4-methoxybenzoic acid. google.com This route typically involves the reduction of the nitro group to an amine, a fundamental transformation in aromatic chemistry. The choice of reducing agent is critical to ensure selectivity and avoid side reactions.

A summary of common direct synthesis strategies is presented in Table 1.

| Starting Material | Key Transformation(s) | Reagents | Significance | Reference |

| p-Aminosalicylic acid | Methylation & Esterification | Dimethyl sulfate, Potassium hydroxide (B78521) | One-step, high-yield process | googleapis.com |

| 4-Amino-2-methoxybenzoic acid | Esterification | Methanol (B129727), Acid catalyst | Controlled, stepwise synthesis | google.com |

| 3-Nitro-4-methoxybenzoic acid | Nitration, Reduction, Esterification | Nitrating agents, Reducing agents, Methanol | Utilizes common starting materials | google.comnist.gov |

Derivatization and Analog Preparation Techniques

This compound serves as a valuable scaffold for the preparation of a diverse range of analogs, particularly heterocyclic compounds like quinazolines. These derivatives often exhibit significant biological activities. researchgate.netnih.gov

The primary mode of derivatization involves the reaction of the amino group. For instance, condensation of this compound with formamidine (B1211174) acetate (B1210297) in ethanol (B145695) leads to the formation of a quinazolinone ring system. nih.gov This cyclocondensation reaction is a cornerstone in the synthesis of many medicinally important molecules.

The aromatic ring can also be functionalized. For example, chlorination of the benzene (B151609) ring can be achieved to introduce a chlorine atom, further modifying the electronic and steric properties of the molecule. googleapis.com Additionally, the ester group can be hydrolyzed back to a carboxylic acid, which can then be converted to various amides by coupling with different amines.

Mechanistic Insights in Synthetic Pathways

Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Cyclocondensation Reaction Mechanisms

The formation of quinazoline (B50416) derivatives from this compound is a classic example of a cyclocondensation reaction. The reaction with formamidine acetate proceeds through a proposed mechanism:

Nucleophilic Attack: The exocyclic amino group of this compound acts as a nucleophile, attacking one of the electrophilic carbon atoms of formamidine acetate.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then eliminates ammonia (B1221849) to form an N-amidinyl intermediate.

Intramolecular Cyclization: The endocyclic nitrogen of the amidine moiety then attacks the ester carbonyl carbon in an intramolecular fashion.

Elimination: Subsequent elimination of methanol drives the reaction towards the formation of the stable, aromatic quinazolinone ring.

This mechanism is a general pathway for the synthesis of a wide array of quinazolinone-based compounds from anthranilate precursors. researchgate.netmdpi.com

Oxidative Ring-Opening Reactions

While not a direct synthesis of this compound itself, the concept of oxidative ring-opening of heterocyclic precursors to generate substituted 2-aminobenzoates is a relevant synthetic strategy. For instance, the oxidative cleavage of the N-N bond in 3-aminoindazoles has been reported as a method to produce various 2-aminobenzoates. rsc.org This type of reaction suggests a potential, albeit less common, retrosynthetic approach where a suitably substituted indazole could be a precursor to the target molecule. The mechanism typically involves the action of an oxidant that facilitates the cleavage of the heterocyclic ring.

Alkylation and Nitration Processes

Alkylation and nitration are fundamental electrophilic aromatic substitution reactions that can be applied to the synthesis of precursors for this compound.

Alkylation: In the synthesis of related compounds, such as gefitinib, alkylation of a hydroxyl group on the benzene ring is a key step. nih.gov This is typically carried out using an alkyl halide in the presence of a base like potassium carbonate. The base deprotonates the phenol, generating a more nucleophilic phenoxide ion that readily attacks the alkyl halide. nih.gov

Nitration: The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. For example, the nitration of 4-methoxybenzoic acid to yield 3-nitro-4-methoxybenzoic acid is a crucial step in one of the synthetic routes. google.comnist.gov The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. The directing effects of the existing substituents (methoxy and carboxylic acid groups) determine the position of nitration. The methoxy (B1213986) group is an ortho, para-director, while the carboxylic acid is a meta-director. In this case, nitration occurs at the position ortho to the methoxy group and meta to the carboxylic acid group. truman.eduorgsyn.org

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 4 Methoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 4-amino-2-methoxybenzoate, both ¹H and ¹³C NMR provide crucial information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4-amino-2-methoxybenzoate is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as a complex splitting pattern in the aromatic region of the spectrum. The protons of the methoxy (B1213986) group and the methyl ester group will each give rise to a singlet, but at different chemical shifts due to their different electronic environments. The protons of the amino group may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 4-amino-2-methoxybenzoate will produce a distinct signal. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The aromatic carbons will have signals in the aromatic region, with their exact shifts influenced by the amino and methoxy substituents. The carbons of the methoxy and methyl ester groups will appear at upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 4-amino-2-methoxybenzoate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 7.5 | 95 - 155 |

| -OCH₃ | ~3.8 | ~55 |

| -COOCH₃ | ~3.7 | ~51 |

| -NH₂ | Broad signal, variable position | - |

| C=O | - | ~167 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of Methyl 4-amino-2-methoxybenzoate is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group will give a strong absorption band around 1700 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will be observed in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of non-polar bonds also tend to give strong Raman signals.

Table 2: Key FT-IR and Raman Vibrational Frequencies for Methyl 4-amino-2-methoxybenzoate. spectrabase.comnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=O Stretch (Ester) | ~1700 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-O Stretch (Ester, Ether) | 1000 - 1300 | FT-IR, Raman |

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of Methyl 4-amino-2-methoxybenzoate, the molecular ion peak (M⁺) would correspond to its molecular weight (181.19 g/mol ). sigmaaldrich.comsigmaaldrich.com

The fragmentation pattern can give further structural insights. Common fragmentation pathways for this molecule could include the loss of the methyl group from the ester (-15 amu), the loss of the methoxy group from the ester (-31 amu), the loss of the methoxy group from the aromatic ring (-31 amu), and cleavage of the ester group.

Table 3: Expected Mass Spectrometry Data for Methyl 4-amino-2-methoxybenzoate. spectrabase.comnih.gov

| m/z | Proposed Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 150 | [M - OCH₃]⁺ |

| 122 | [M - COOCH₃]⁺ |

X-ray Diffraction Studies for Crystal Structure Determination

As of the latest available data, specific X-ray diffraction studies providing the single-crystal structure of Methyl 4-amino-2-methoxybenzoate have not been reported in the searched literature. Such a study would definitively determine the bond lengths, bond angles, and crystal packing of the molecule in the solid state. For related compounds like Methyl 4-aminobenzoate (B8803810), crystal structure data is available and reveals details about the molecular geometry and intermolecular interactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Methyl 4-amino-2-methoxybenzoate is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the amino and methoxy groups, which are auxochromes, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene (B151609). While specific UV-Vis data for Methyl 4-amino-2-methoxybenzoate is not detailed in the provided search results, related compounds such as Methyl 4-aminobenzoate show characteristic UV absorption. nist.gov

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 4 Methoxybenzoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for examining the electronic structure and predicting the reactivity of molecules like Methyl 2-amino-4-methoxybenzoate. DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to determine the molecule's ground-state electronic energy, electron density, and other crucial electronic properties.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For substituted benzoates, DFT calculations can elucidate how different functional groups influence these frontier orbitals. For instance, the presence of an amino group (electron-donating) and a methoxy (B1213986) group (electron-donating) on the benzene (B151609) ring of this compound would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy and ester groups, as well as the nitrogen of the amino group, indicating these as likely sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amino group.

Table 1: Representative Data from DFT Calculations on Substituted Methyl Benzoates (Note: This table is illustrative and based on typical findings for similar molecules, as specific DFT data for this compound is not publicly available in the searched literature.)

| Property | Calculated Value (Illustrative) | Significance |

| EHOMO | -5.8 eV | Indicates electron-donating ability |

| ELUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Bonding Evolution Theory (BET) Analysis of Reaction Mechanisms

Bonding Evolution Theory (BET) offers a dynamic perspective on chemical reactions by analyzing the changes in the electronic structure along a reaction pathway. This powerful analytical tool, which is based on the topological analysis of the Electron Localization Function (ELF), allows for a detailed description of bond formation and cleavage processes.

For a reaction involving this compound, such as its hydrolysis, BET would provide a step-by-step narrative of the electronic rearrangements. dalalinstitute.comlibretexts.orgucoz.comlibretexts.orgmasterorganicchemistry.com The hydrolysis of an ester can proceed through different mechanisms depending on the conditions (acidic or basic catalysis). dalalinstitute.comlibretexts.orgucoz.comlibretexts.orgmasterorganicchemistry.com A BET analysis would start by identifying the ELF basins, which correspond to atomic cores, lone pairs, and bonding regions in the reactants. As the reaction progresses along the reaction coordinate, the analysis would track the bifurcations and mergers of these basins.

For instance, in a base-catalyzed hydrolysis, the first step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. BET would show the formation of a new basin corresponding to the newly forming C-OH bond. This is followed by the cleavage of the C-OCH₃ bond, which would be visualized as the disappearance of the corresponding bonding basin and the creation of a lone pair basin on the oxygen of the resulting methanol (B129727).

The sequence of these topological changes allows for the precise characterization of the reaction mechanism, distinguishing between concerted and stepwise processes. By identifying the points along the reaction coordinate where significant electronic reorganization occurs, BET can pinpoint the transition states and intermediates, providing a much deeper understanding of the reaction dynamics than a simple static picture of the reactants and products.

Quantum Chemical Calculations of Molecular Properties and Intermolecular Interactions

Quantum chemical calculations, primarily using DFT and ab initio methods like Hartree-Fock, are indispensable for determining the fundamental molecular properties of this compound.

One of the primary applications is the optimization of the molecular geometry. These calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For this compound, this would involve determining the planarity of the benzene ring and the orientation of the amino, methoxy, and methyl ester substituents. The crystal structure of a related compound, methyl 2-amino-3-chloro-4-methoxybenzoate, reveals specific bond lengths and angles that provide a valuable reference for theoretical predictions. researchgate.net

Vibrational frequency analysis is another crucial application. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum (Infrared and Raman) can be generated. researchgate.netnih.gov Comparing these calculated frequencies with experimental spectra allows for the confident assignment of the observed vibrational modes to specific molecular motions, such as the stretching and bending of the C=O, C-N, and C-O bonds.

Quantum chemical methods are also vital for studying intermolecular interactions. By calculating the interaction energies between this compound and other molecules (e.g., solvent molecules or biological receptors), the nature and strength of these interactions can be quantified. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This level of detail is crucial for understanding solvation effects and the binding of the molecule to a target protein, for example.

Table 2: Predicted Molecular Properties of this compound from Quantum Chemical Calculations (Note: This table contains representative data based on calculations for analogous molecules.)

| Property | Predicted Value (Illustrative) | Method |

| C=O Bond Length | 1.21 Å | DFT/B3LYP |

| C-N Bond Length | 1.39 Å | DFT/B3LYP |

| C=O Stretching Frequency | 1720 cm⁻¹ | DFT/B3LYP |

| N-H Stretching Frequency | 3400-3500 cm⁻¹ | DFT/B3LYP |

Conformational Analysis and Molecular Dynamics Simulations

The substituents on the benzene ring of this compound, particularly the methoxy and methyl ester groups, can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating the relevant dihedral angles and calculating the energy at each point, resulting in a potential energy surface.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the classical equations of motion are solved for all the atoms in the system, which typically includes the molecule of interest and a large number of solvent molecules. This allows for the exploration of the conformational landscape and the study of how the molecule's structure fluctuates in a realistic environment.

For this compound, an MD simulation in a solvent like water or methanol would reveal the preferred conformations in solution and the timescale of conformational changes. It would also provide insights into the solvent structure around the molecule, showing, for example, the formation of hydrogen bonds between the amino group and water molecules. By analyzing the trajectories of the atoms over time, various properties can be calculated, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such simulations are invaluable for understanding how the solvent environment influences the molecule's structure and reactivity.

Role As a Versatile Synthon in Organic and Medicinal Chemistry Research

Intermediate in Pharmaceutical Development

Methyl 2-amino-4-methoxybenzoate is a valuable intermediate in the development of pharmaceutical drugs. chemicalbook.comsynthinkchemicals.com Its structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs). One notable example is its use as an intermediate in the synthesis of Metoclopramide. chemicalbook.comsynthinkchemicals.com Metoclopramide is a medication used to treat nausea and vomiting, and its synthesis often involves the modification of the this compound backbone. The presence of the amino and methoxy (B1213986) groups on the benzene (B151609) ring allows for further chemical transformations to build the final drug molecule. synthinkchemicals.com

The utility of this compound extends to the synthesis of other potential therapeutic agents. For instance, it is a precursor in the preparation of 4-amino-5-thiophenyl-2-methoxy methyl benzoate (B1203000), an important intermediate whose purity and yield can significantly impact the quality of the final drug product. google.com Research has also explored its role in creating compounds with potential anticancer activity. biosynth.com

Building Block for Heterocyclic Scaffolds (e.g., Quinazolinones, Benzo[d]thiazoles)

The reactivity of the amino and ester functional groups in this compound makes it an excellent starting material for the construction of various heterocyclic scaffolds, which are core structures in many biologically active compounds.

Quinazolinones: Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov this compound can be a precursor to substituted 2-aminobenzamides, which are key intermediates in the synthesis of quinazolinones. nih.gov The general synthetic strategy involves the reaction of the amino group of a 2-aminobenzamide (B116534) derivative with a suitable reagent to form the quinazolinone ring system. organic-chemistry.orgresearchgate.netmdpi.com For example, 2-aminobenzamides can be coupled with various partners, such as aryl methyl ketones or other carbonyl compounds, to yield a diverse array of quinazolinone derivatives. organic-chemistry.org

Benzo[d]thiazoles: Benzothiazoles are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. scholarsresearchlibrary.com The synthesis of substituted 2-aminobenzothiazoles can utilize precursors derived from this compound. scholarsresearchlibrary.com The general approach involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt to form a thiourea, which is then cyclized to form the benzothiazole (B30560) ring. google.comresearchgate.net The substituents on the initial aniline, which can be derived from this compound, determine the final substitution pattern on the benzothiazole scaffold. scholarsresearchlibrary.com

Applications in Agrochemical Research

The structural motifs present in this compound and its derivatives are also of interest in the field of agrochemical research. The development of new pesticides and herbicides often relies on the synthesis of novel chemical entities with specific biological activities. The quinazolinone and benzothiazole scaffolds, which can be synthesized from this compound, are known to possess pesticidal and herbicidal properties. This makes this compound a valuable starting material for the synthesis of new agrochemicals.

Exploration in Polymer and Material Science Applications

While the primary applications of this compound are in the pharmaceutical and agrochemical sectors, its reactive functional groups also present opportunities for its use in polymer and materials science. The amino group can participate in polymerization reactions to form polyamides or polyimides, which are classes of high-performance polymers with excellent thermal and mechanical properties. The aromatic ring and other functional groups can be modified to tune the properties of the resulting polymers, such as their solubility, conductivity, and optical properties. For example, the incorporation of such aromatic amines can influence the final properties of materials, making them suitable for various applications.

Advanced Analytical Methodologies for Methyl 2 Amino 4 Methoxybenzoate Research

Chromatographic Separation and Quantification Techniques

The analysis of Methyl 2-amino-4-methoxybenzoate and its related compounds heavily depends on chromatographic techniques, which allow for the effective separation and quantification of the analyte from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. In one documented method, the compound was analyzed using LC-MS, yielding a retention time (Rt) of 1.96 minutes. ambeed.com The mass spectrometry was conducted in positive electrospray ionization mode (ESIpos), where the compound was detected as its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 182. ambeed.com This technique provides both chromatographic separation and mass identification, offering high specificity and sensitivity.

For related structural analogs, such as methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, HPLC methods have been developed for quality control purposes. A typical method employs a mobile phase consisting of a water-methanol mixture (700:200 v/v) at a flow rate of 1.0 mL/min, with UV detection at 240 nm. google.com Another reverse-phase (RP) HPLC method developed for a similar compound, Methyl 4-methoxybenzoate, uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is noted for its scalability, making it suitable for both analytical and preparative separations. sielc.com

Gas Chromatography (GC) is also utilized for purity analysis, often in conjunction with titration. Purity levels for this compound are commonly determined to be greater than 98.0% using this technique. avantorsciences.com

Table 1: Chromatographic Methods for this compound and Related Compounds

| Compound | Technique | Mobile Phase / Conditions | Detection | Retention Time (Rt) | Reference |

|---|---|---|---|---|---|

| This compound | LC-MS | Method 3 (details not specified) | ESIpos, m/z = 182 [M+H]+ | 1.96 min | ambeed.com |

| Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | HPLC | Water:Methanol (B129727) (700:200 v/v), 1.0 mL/min | UV at 240 nm | Not Specified | google.com |

| Methyl 4-methoxybenzoate | RP-HPLC | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | sielc.com |

| This compound | GC | Standard conditions | Not Specified | Not Specified | avantorsciences.com |

Method Development for Quality Control in Research Synthesis

In the synthesis of related compounds, such as methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, HPLC is a key quality control tool. The development of a suitable HPLC method allows for the in-process monitoring of the reaction, ensuring that the starting materials are consumed and the desired product is formed. Post-synthesis, this method is used to confirm the purity of the isolated product, with reported purities reaching as high as 99.5%. google.com The ability to achieve such high purity is a testament to the effectiveness of the developed analytical control.

Method development also extends to the purification process itself. In the synthesis of methyl 4-amino-5-thiophenyl-2-methoxybenzoate, an important intermediate, the method involves dissolving the crude product in an alcohol mixed solvent. google.com This is followed by the removal of insoluble impurities and subsequent precipitation of the product by adjusting the pH. google.com The success of this purification is evaluated by the yield and purity of the final product. The development of this process, including the choice of solvents and pH for precipitation, is guided by the need to efficiently remove impurities while maximizing product recovery. google.com This process has been shown to produce yields between 78% and 85%. google.com

The scalability of these methods is also a consideration during development. An HPLC method that can be scaled up from analytical to preparative separation is highly valuable, as it allows for the purification of larger quantities of the compound while maintaining quality control. sielc.com

Table 2: Quality Control Findings in the Synthesis of Related Benzoate (B1203000) Derivatives

| Compound/Intermediate | Analytical Focus | Method | Key Findings | Reference |

|---|---|---|---|---|

| Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | Purity Assessment | HPLC | Achieved product purity of 99.5%. | google.com |

| Methyl 4-amino-5-thiophenyl-2-methoxybenzoate | Purification & Yield | Solvent Precipitation (pH adjustment) | Improved purity and achieved yields of 78-85%. | google.com |

Environmental Degradation and Biotransformation Studies

Microbial Degradation Pathways of Benzoate (B1203000) Derivatives

The microbial catabolism of aromatic compounds, including benzoate derivatives, is a well-established field of study. Bacteria and fungi have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. The degradation of benzoate, the core structure of Methyl 2-amino-4-methoxybenzoate, typically proceeds through either aerobic or anaerobic pathways, both of which converge on central intermediates that can enter the tricarboxylic acid (TCA) cycle. researchgate.netsigmaaldrich.com

Aerobic Degradation:

Under aerobic conditions, the initial strategy for benzoate degradation often involves the enzymatic hydroxylation of the aromatic ring to form catechol or protocatechuate. researchgate.netnih.gov These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes. nih.gov An alternative aerobic route, known as the "box" pathway, involves the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. nih.govambeed.com This is then followed by epoxidation and hydrolytic cleavage of the aromatic ring. nih.govambeed.com

For substituted benzoates, the nature and position of the functional groups significantly influence the initial enzymatic attacks. In the case of this compound, the presence of the amino and methoxy (B1213986) groups suggests that initial modifications would likely involve deamination and O-demethylation.

Deamination: The removal of the amino group is a common step in the degradation of aromatic amines. This can occur either before or after the cleavage of the aromatic ring. frontiersin.org Oxidative deamination, catalyzed by enzymes like aniline (B41778) dioxygenase, can convert an amino-substituted compound to its corresponding catechol derivative. frontiersin.org

O-Demethylation: The methoxy group is typically removed by monooxygenase enzymes, a process known as O-demethylation, which results in the formation of a hydroxyl group and formaldehyde. nih.gov This hydroxylation is a crucial activating step, preparing the aromatic ring for subsequent cleavage.

Anaerobic Degradation:

In the absence of oxygen, the degradation of benzoate and its derivatives follows a different strategy. The central and unifying intermediate in anaerobic aromatic catabolism is benzoyl-CoA. nih.govambeed.com The aromatic ring of benzoyl-CoA is first reduced and then cleaved hydrolytically. nih.gov For substituted benzoates, the substituents are typically removed either before or after the formation of the CoA thioester. The anaerobic degradation of 4-methylbenzoate, for instance, proceeds through a specific 4-methylbenzoyl-CoA pathway. bldpharm.com

Given the structure of this compound, a plausible anaerobic degradation pathway would likely involve the initial hydrolysis of the methyl ester to yield 2-amino-4-methoxybenzoic acid. This would then be activated to its CoA thioester, followed by deamination and O-demethylation, ultimately leading to intermediates that can enter the central benzoyl-CoA pathway.

Interactive Table: Key Microbial Degradation Pathways for Benzoate Derivatives

| Pathway Type | Key Features | Initial Steps for Substituted Benzoates | Central Intermediate |

| Aerobic | Requires molecular oxygen; involves hydroxylation and ring cleavage by dioxygenases. | Deamination, O-demethylation, hydroxylation. | Catechol, Protocatechuate |

| Aerobic (Box Pathway) | Activation to benzoyl-CoA followed by epoxidation and hydrolysis. | Activation to CoA thioester. | Benzoyl-CoA |

| Anaerobic | Occurs in the absence of oxygen; involves reduction of the aromatic ring. | Activation to CoA thioester, deamination, O-demethylation. | Benzoyl-CoA |

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is driven by a consortium of microbial enzymes with specific catalytic functions. The initial steps in the degradation of this compound are predicted to be catalyzed by esterases, monooxygenases, and aminotransferases or deaminases.

Ester Hydrolysis: The methyl ester group in this compound is susceptible to hydrolysis by esterase enzymes. This reaction would yield methanol (B129727) and 2-amino-4-methoxybenzoic acid, making the carboxyl group available for subsequent activation to a CoA thioester, a critical step in many degradation pathways.

O-Demethylation: The 4-methoxy group is a likely target for O-demethylating monooxygenases. These enzymes utilize molecular oxygen and a reducing agent (e.g., NADH or NADPH) to cleave the ether bond, resulting in a hydroxyl group at the C4 position and releasing formaldehyde. This conversion to a hydroxylated intermediate is a common strategy to activate the aromatic ring for further degradation. For example, in some bacteria, the O-demethylation of methoxylated benzoic acids is an inducible process. nih.gov

Deamination: The 2-amino group can be removed through several enzymatic mechanisms. Oxidative deamination, catalyzed by mono- or dioxygenases, can replace the amino group with a hydroxyl group. Alternatively, a hydrolytic deamination can occur, also resulting in a hydroxyl group and the release of ammonia (B1221849). frontiersin.org The degradation of 4-amino-3-hydroxybenzoate, for instance, is initiated by a dioxygenase that leads to deamination. frontiersin.org

Following these initial transformations, the resulting dihydroxylated intermediate would likely undergo ring cleavage catalyzed by dioxygenases. The position of the hydroxyl groups would determine whether the cleavage is intradiol (between the hydroxyls) or extradiol (adjacent to one of the hydroxyls), leading to different aliphatic products that are further metabolized into the central metabolism.

Interactive Table: Predicted Enzymatic Reactions in the Biotransformation of this compound

| Enzymatic Reaction | Enzyme Class | Predicted Substrate | Predicted Product(s) |

| Ester Hydrolysis | Esterase | This compound | 2-amino-4-methoxybenzoic acid, Methanol |

| O-Demethylation | Monooxygenase | 2-amino-4-methoxybenzoic acid | 2-amino-4-hydroxybenzoic acid, Formaldehyde |

| Oxidative Deamination | Monooxygenase/Dioxygenase | 2-amino-4-hydroxybenzoic acid | 2,4-dihydroxybenzoic acid, Ammonia |

| Ring Cleavage | Dioxygenase | 2,4-dihydroxybenzoic acid | Aliphatic acids |

Q & A

Q. Methodology :

- Reaction Conditions : Use sulfuric acid as a catalyst under reflux conditions. A typical procedure involves reacting 2-amino-4-methoxybenzoic acid (6.0 mmol) with methanol in sulfuric acid, yielding 37% product .

- Yield Improvement : Consider stepwise esterification. For example, pre-activating the carboxylic acid group with acetic anhydride before methanol addition may reduce side reactions.

- Purification : Silica gel chromatography (petroleum ether/CHCl3 1:1) improves purity to >95% .

Q. Methodology :

- Solvent Effects : Compare data in CDCl₃ (common for lipophilic compounds) vs. DMSO-d₆ (polar, may shift NH peaks). For example:

- Dynamic Effects : Amino group protonation or hydrogen bonding in DMSO may explain shifts. Confirm assignments via 2D NMR (HSQC, HMBC).

Basic: What analytical methods validate the purity of this compound?

Q. Methodology :

- LC-MS : Retention time (Rt = 1.96 min) and m/z = 182 [M+H]⁺ confirm molecular identity .

- 1H NMR : Integrate aromatic protons (3H total) and methoxy signals (2 × 3H singlets) .

- Melting Point : Not directly reported, but derivatives (e.g., methyl 4-chloro-5-fluorobenzoate analogs) show sharp melting points, suggesting crystalline purity .

Advanced: How does this compound behave under acidic/basic hydrolysis?

Q. Methodology :

- Acidic Hydrolysis : Reflux with 6M HCl cleaves the ester to 2-amino-4-methoxybenzoic acid (90% yield) .

- Basic Conditions : Saponification with NaOH yields carboxylate salts, but amino groups may undergo side reactions (e.g., oxidation).

- Stability Testing : Monitor decomposition via HPLC under accelerated conditions (40°C, 75% RH).

Q. Methodology :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting material.

- Column Chromatography : Silica gel with CHCl₃:petroleum ether (1:1) resolves ester derivatives .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate polar impurities.

Advanced: How to address low reactivity of this compound in nucleophilic substitutions?

Q. Methodology :

- Activation Strategies : Convert the ester to a more reactive acyl chloride using SOCl₂.

- Protection of Amino Group : Acetylation (e.g., with acetic anhydride) prevents side reactions during alkylation .

- Catalysis : Use DMAP or Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.

Advanced: What role does this compound play in multi-step syntheses?

Q. Methodology :

- Intermediate for Heterocycles : React with 2-cyano-1H-pyrrole to form methyl 2-(2-cyano-1H-pyrrol-1-yl)-4-methoxybenzoate, a precursor to bioactive molecules .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using boronic acids (e.g., 3-methoxyphenylboronic acid) to functionalize the aromatic ring .

Basic: How to mitigate hygroscopicity issues during storage?

Q. Methodology :

- Desiccants : Store under argon with molecular sieves (3Å) to prevent hydrolysis.

- Low-Temperature Storage : Keep at -20°C in amber vials to reduce thermal degradation.

Advanced: How to reconcile conflicting MS/MS fragmentation patterns in literature?

Q. Methodology :

- Collision Energy Optimization : Adjust CE (10–35 eV) to stabilize molecular ions.

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃O-substituted derivatives) to confirm fragment pathways .

Basic: What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.